![molecular formula C18H15FN4O2S2 B2499575 3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-22-7](/img/structure/B2499575.png)
3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H15FN4O2S2 and its molecular weight is 402.46. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis of Hybrid Molecules
Microwave-assisted synthesis has been applied to create hybrid molecules containing different moieties such as penicillanic acid or cephalosporanic acid, demonstrating antimicrobial, antilipase, and antiurease activities. These compounds, including those with 1,3,4-thiadiazole nuclei, have shown promise in combating microorganisms, showcasing the potential of fluorinated compounds in antimicrobial research (Başoğlu et al., 2013).
Antimicrobial Evaluation of Novel Quinazolinones
Research on novel fluorine-containing derivatives, including quinazolinones and thiazolidinone motifs, has indicated significant antimicrobial potency against both gram-positive and gram-negative bacteria as well as fungi. This underlines the compound's relevance in the development of new antimicrobial agents, hinting at the broad spectrum of activity that fluorinated benzamides might possess (Desai et al., 2013).
Inhibitors of Protein-Tyrosine Phosphatase 1B
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been evaluated as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), indicating potential applications in treating diseases associated with PTP-1B activity. This research showcases the compound's applicability in diabetes and obesity management, illustrating the versatility of fluorinated compounds in therapeutic interventions (Navarrete-Vázquez et al., 2012).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, presenting a new avenue for the development of antiallergy medications. Such research illustrates the potential health applications of fluorinated benzamides and related compounds in creating more effective treatments for allergic reactions (Hargrave et al., 1983).
Electrochemical Synthesis and Applications
The electrochemical C–H thiolation technique, catalyzed by TEMPO for synthesizing benzothiazoles from thioamides, highlights a novel approach in the synthesis of complex molecules, potentially opening up new pathways for the creation of pharmaceuticals and organic materials (Qian et al., 2017).
properties
IUPAC Name |
3-fluoro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c1-11-4-2-7-14(8-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-5-3-6-13(19)9-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABXNSGADLQAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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